molecular formula C8H6BrClN2 B11866149 4-Bromo-6-chloro-3-methyl-1H-indazole

4-Bromo-6-chloro-3-methyl-1H-indazole

Cat. No.: B11866149
M. Wt: 245.50 g/mol
InChI Key: DMAAHYQECITDAE-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-3-methyl-1H-indazole typically involves multiple steps. One common method starts with the chlorination of 2-fluoroaniline using N-chlorosuccinimide (NCS) to yield 4-chloro-2-fluoroaniline. This intermediate is then brominated using N-bromosuccinimide (NBS) to produce 2-bromo-4-chloro-6-fluoroaniline. The final step involves diazotization of this intermediate with sodium nitrite, followed by reaction with formaldoxime to form 2-bromo-4-chloro-6-fluorobenzaldehyde. This compound is then cyclized with hydrazine hydrate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-3-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-6-chloro-3-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-3-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of bromine, chlorine, and methyl groups attached to the indazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

4-bromo-6-chloro-3-methyl-2H-indazole

InChI

InChI=1S/C8H6BrClN2/c1-4-8-6(9)2-5(10)3-7(8)12-11-4/h2-3H,1H3,(H,11,12)

InChI Key

DMAAHYQECITDAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)Cl)Br

Origin of Product

United States

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